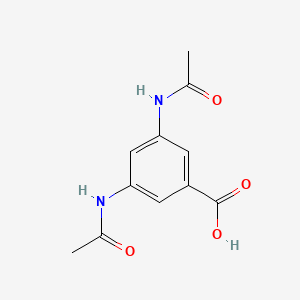

3,5-Diacetamidobenzoesäure

Übersicht

Beschreibung

3,5-Diacetamidobenzoic acid is a compound of interest in the field of polymer chemistry and material science. Its synthesis, structure, and properties have been explored to develop new materials with potential applications in various industries.

Synthesis Analysis

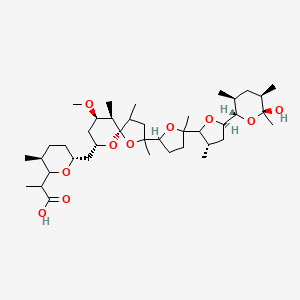

The synthesis of 3,5-Diacetamidobenzoic acid derivatives and related compounds involves selective acylation reactions and polycondensation processes. Kricheldorf and Loehden (1995) demonstrated the highly selective and almost quantitative acylation of N,N',O-tris(trimethylsilyl)-3,5-diaminobenzoic acid, leading to the formation of 3,5-bis(3-acetoxybenzamido)benzoic acid, which could then be polycondensed into hyperbranched poly(ester‐amide)s (Kricheldorf & Loehden, 1995).

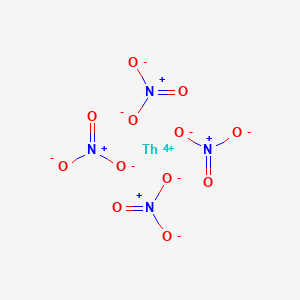

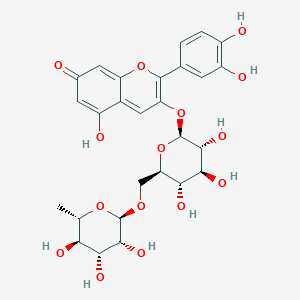

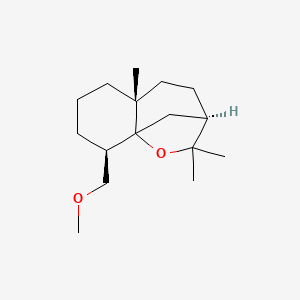

Molecular Structure Analysis

The molecular structure of 3,5-Diacetamidobenzoic acid and its derivatives has been analyzed through various spectroscopic techniques. These analyses provide insights into the molecular weights, degree of branching, and the extent of ester-amide interchange reactions in the synthesized polymers, contributing to our understanding of their structural properties.

Chemical Reactions and Properties

3,5-Diacetamidobenzoic acid undergoes various chemical reactions, forming coordination polymers and hyperbranched polymers with specific properties. For example, its polycondensation under different conditions leads to materials with varying degrees of solubility and molecular weights, indicating its versatility in forming different polymeric structures (Kricheldorf & Loehden, 1995; Kricheldorft et al., 1995).

Wissenschaftliche Forschungsanwendungen

Medizinische Bildgebung

3,5-Diacetamidobenzoesäure: spielt eine Rolle im Bereich der medizinischen Bildgebung als Nebenprodukt bei der Synthese von jodierten Kontrastmitteln . Diese Kontrastmittel sind entscheidend für die Verbesserung der Sichtbarkeit innerer Strukturen in Röntgenbildgebungstechniken. Die Bildung der Verbindung ist ein wichtiger Schritt zur Verbesserung der biologischen Abbaubarkeit dieser Medien, was für die Reduzierung der Umweltbelastung unerlässlich ist.

Materialwissenschaft

In der Materialwissenschaft wird This compound aufgrund ihres Benzoesäureanteils, der an Polymerisationsreaktionen teilnehmen kann, bei der Synthese verschiedener Polymere und Copolymere eingesetzt. Ihre Acetamidgruppen können den Polymeren auch zusätzliche Funktionalität verleihen, wie z. B. verbesserte thermische Stabilität oder spezifische Wechselwirkungen mit anderen Materialien .

Umweltwissenschaften

Diese Verbindung ist in der Umweltwissenschaft von Bedeutung, insbesondere bei der Behandlung von Abwasser, das jodierte Röntgenkontrastmittel enthält. Sie entsteht während des elektrochemischen Dehalogenierungsprozesses, einem Verfahren, das zur Entfernung von Jodatomen aus organischen Molekülen verwendet wird, wodurch ihre biologische Abbaubarkeit erhöht und ihre Umwelttoxizität verringert wird .

Analytische Chemie

In der analytischen Chemie wird This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Verfahren eingesetzt. Sie trägt aufgrund ihrer genau definierten physikalischen und chemischen Eigenschaften zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden bei .

Biochemie

Die Verbindung findet Anwendung in der biochemischen Forschung, insbesondere bei der Untersuchung von Enzym-Substrat-Wechselwirkungen. Ihre Struktur ermöglicht es ihr, als Nachahmer oder Inhibitor für Enzyme zu fungieren, die mit ähnlichen Substraten interagieren, und hilft so, Enzymmechanismen zu verstehen und Medikamente zu entwickeln .

Industrielle Anwendungen

Obwohl spezifische industrielle Anwendungen von This compound nicht umfassend dokumentiert sind, deutet ihre chemische Struktur auf mögliche Anwendungen bei der Synthese von Farbstoffen, Pigmenten und anderen Feinchemikalien hin. Ihre Acetamidgruppen könnten verwendet werden, um Stickstoff in verschiedene industrielle chemische Prozesse einzubringen .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-diacetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDTXYBZWNEYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67070-21-7 (mono-hydrochloride salt) | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064789 | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7743-39-7 | |

| Record name | 3,5-Bis(acetylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diacetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7743-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(acetylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIACETAMIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHS48E2MRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

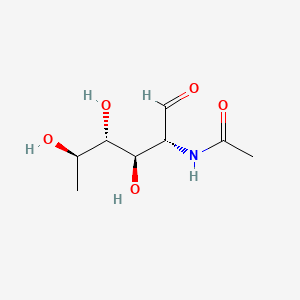

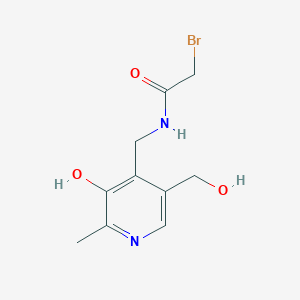

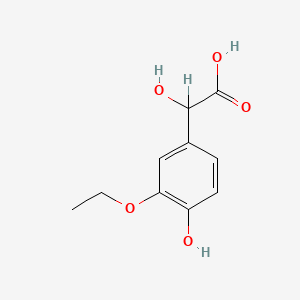

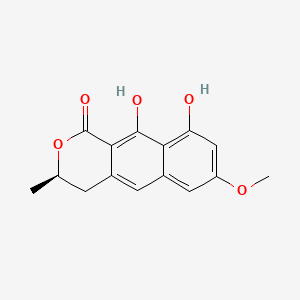

Feasible Synthetic Routes

Q & A

Q1: Why is 3,5-diacetamidobenzoic acid relevant in environmental science?

A: 3,5-Diacetamidobenzoic acid is the primary product of diatrizoate deiodination. Diatrizoate, a common iodinated X-ray contrast media (ICM), is frequently detected in municipal wastewater due to its resistance to traditional biological wastewater treatment methods [, , ]. The presence of ICMs in water resources is an emerging concern. Understanding the formation and properties of 3,5-diacetamidobenzoic acid is crucial for developing effective removal strategies for diatrizoate and mitigating its environmental impact.

Q2: How can 3,5-diacetamidobenzoic acid be produced from diatrizoate?

A: Research has demonstrated that electrochemical reduction, particularly using a system with palladium nanoparticles, can effectively remove diatrizoate from water []. This process leads to the complete deiodination of diatrizoate, resulting in the formation of 3,5-diacetamidobenzoic acid []. This method offers a potential solution for treating hospital wastewater, a major source of diatrizoate contamination.

Q3: Is 3,5-diacetamidobenzoic acid more readily biodegradable than diatrizoate?

A: Yes, studies indicate that 3,5-diacetamidobenzoic acid exhibits improved biodegradability compared to its parent compound, diatrizoate [, ]. While electrochemical oxidation effectively degrades both compounds, 3,5-diacetamidobenzoic acid shows a higher mineralization rate []. Furthermore, research coupling electrochemical processes with biological treatments demonstrated a significant increase in the mineralization yield of diatrizoate after its electrochemical reduction to 3,5-diacetamidobenzoic acid []. This suggests that deiodination through methods like electrochemical reduction can be a crucial step in enhancing the biodegradability of ICMs in wastewater treatment.

Q4: What analytical techniques are used to study diatrizoate and its degradation products?

A: Several analytical methods are employed to analyze diatrizoate and its degradation products, including 3,5-diacetamidobenzoic acid. High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of diatrizoate and its degradation products []. Additionally, electrochemical methods, such as cyclic voltammetry, are employed to study the electrochemical behavior of these compounds and monitor the efficiency of electrochemical degradation processes []. These techniques are crucial for understanding the fate of diatrizoate and its degradation products in the environment and developing efficient remediation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.